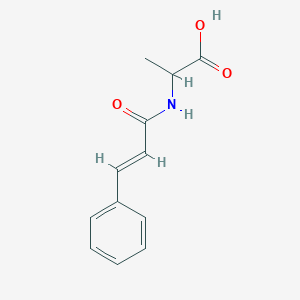![molecular formula C20H19FN6O3 B2674437 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-69-5](/img/structure/B2674437.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperazine, which is a class of compounds that have shown good anticonvulsant activity in vivo . It has been synthesized as part of ongoing research for potent anticonvulsant agents .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 5-bromo-benzo dioxole with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . Other steps involve reactions with ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and other reagents under specific conditions .Chemical Reactions Analysis
The compound has shown excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.34 . It is a solid substance that should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with complex structures involving piperazine and benzodioxole units, similar to the one mentioned, are often synthesized and characterized for their molecular and crystalline structures. For example, research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles reveals insights into their potential bioactivities and applications in drug design. Such studies often involve detailed analysis using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies to confirm the molecular structures and understand the intermolecular interactions present in the solid state of the crystal (S. Benaka Prasad et al., 2018).
Biological Activity
The structural motifs found in your compound of interest are common in molecules studied for various biological activities. For instance, compounds with piperazine and benzothiazole units have been identified as new chemotypes with potential anti-mycobacterial activity. Such studies involve the design, synthesis, and biological evaluation against specific bacterial strains, along with cytotoxicity evaluation against cell lines, to determine their therapeutic potential (S. Pancholia et al., 2016).
Antimicrobial and Antitubercular Activities
Research into the synthesis and evaluation of new pyridine derivatives, including those with piperazine units, for antimicrobial activity showcases the interest in developing novel compounds for addressing resistance and finding new therapeutic agents. These studies typically involve the creation of a variety of structural analogs and the assessment of their in vitro activity against a range of bacteria and fungi (N. Patel et al., 2011).
Neuroprotective and CNS Agents
Compounds with benzoxazine and piperazine structures have also been explored for their neuroprotective properties and as central nervous system (CNS) agents. This includes research into their antioxidant properties and potential as neuroprotective agents in models of brain damage, which can be relevant in the context of cerebral palsy and other neurodegenerative diseases (M. Largeron et al., 2001).
Mecanismo De Acción
Direcciones Futuras
The compound displayed a broad spectrum of anticonvulsant activity in several seizure models along with satisfactory antidepressant activity . Therefore, it may be further developed as a potential therapeutic agent for therapy of epileptic disorders . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines . Therefore, this compound could also be developed as a potential antitumor agent .
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYRYMZIYXOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2674354.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)
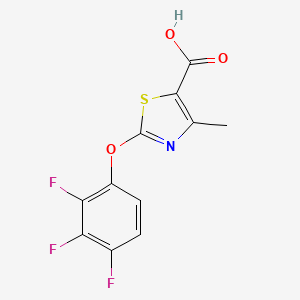

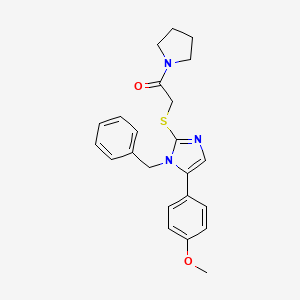

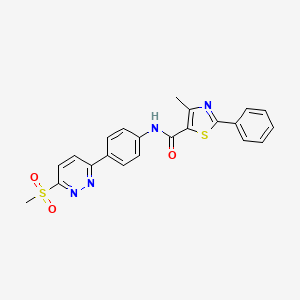
![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
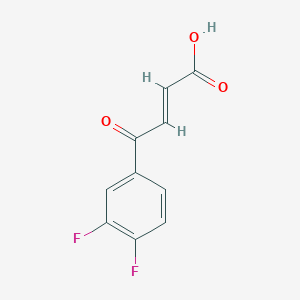
![3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674371.png)
![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)
![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)
